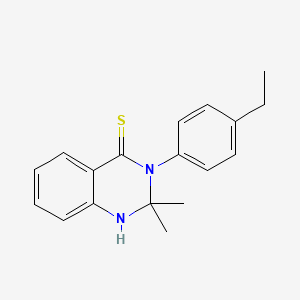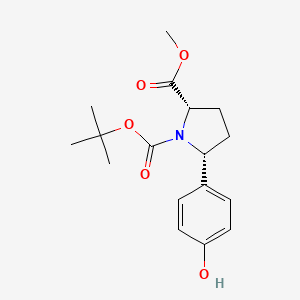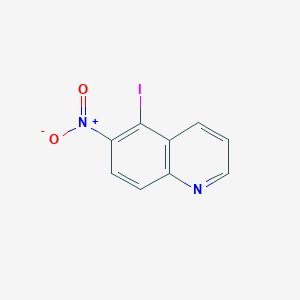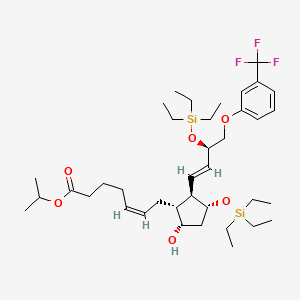
Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate d'éthyle 2-(9-benzyl-9H-purin-6-yl) est un composé synthétique qui appartient à la famille des purines. Les purines sont des composés organiques aromatiques hétérocycliques qui jouent des rôles essentiels en biochimie, en particulier comme composants des nucléotides dans l'ADN et l'ARN.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate d'éthyle 2-(9-benzyl-9H-purin-6-yl) implique généralement l'alkylation de dérivés de purine. Une méthode courante est la réaction de la 6-chloropurine avec le bromure de benzyle en présence d'une base, suivie d'une estérification avec le bromoacétate d'éthyle. Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme l'éthanol et de catalyseurs tels que le carbonate de potassium .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour accommoder de plus grandes quantités. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, en utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate d'éthyle 2-(9-benzyl-9H-purin-6-yl) subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en dérivés alcooliques.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels à des positions spécifiques sur le cycle purine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des réactifs comme l'hydrure de sodium et les halogénoalcanes sont utilisés pour les réactions de substitution nucléophile.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation produit généralement des acides carboxyliques, tandis que la réduction produit des alcools.
Applications de la recherche scientifique
L'acétate d'éthyle 2-(9-benzyl-9H-purin-6-yl) a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie : Le composé est utilisé dans des études impliquant des interactions avec les acides nucléiques et l'inhibition enzymatique.
Industrie : Le composé est utilisé dans la synthèse de produits pharmaceutiques et de produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action de l'acétate d'éthyle 2-(9-benzyl-9H-purin-6-yl) implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les acides nucléiques. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou en interagissant avec les acides nucléiques pour perturber leur fonction. Ces interactions peuvent conduire à divers effets biologiques, notamment des activités antivirales et anticancéreuses .
Applications De Recherche Scientifique
Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in studies involving nucleic acid interactions and enzyme inhibition.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with nucleic acids to disrupt their function. These interactions can lead to various biological effects, including antiviral and anticancer activities .
Comparaison Avec Des Composés Similaires
Composés similaires
Acétate d'éthyle 2-(6-amino-9H-purin-9-yl) : Ce composé est similaire en structure, mais possède un groupe amino au lieu d'un groupe benzyle.
Acétate de 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)méthoxy]éthyle : Ce composé possède un groupe méthoxyéthyle au lieu d'un groupe éthyle.
Unicité
L'acétate d'éthyle 2-(9-benzyl-9H-purin-6-yl) est unique en raison de la présence du groupe benzyle, qui peut améliorer son affinité de liaison à certaines cibles moléculaires et améliorer son activité biologique par rapport à des composés similaires .
Propriétés
Formule moléculaire |
C16H16N4O2 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
ethyl 2-(9-benzylpurin-6-yl)acetate |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-14(21)8-13-15-16(18-10-17-13)20(11-19-15)9-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3 |
Clé InChI |
BMYTZGSFWBGTRA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B11833013.png)
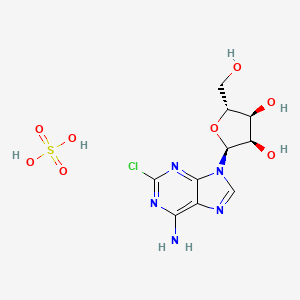
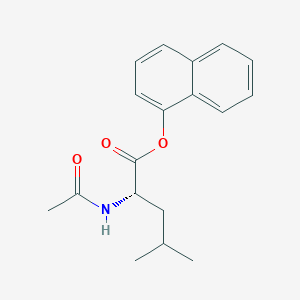
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)-](/img/structure/B11833035.png)
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)
![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
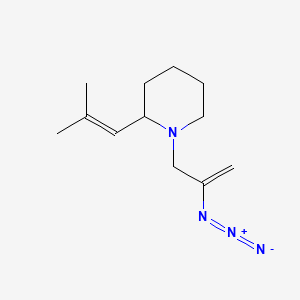
![[(2R,4aR,7aS)-1-acetyl-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl acetate](/img/structure/B11833082.png)
![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)
